molecular formula C27H28N2O4 B1679004 Nitromifene CAS No. 10448-84-7

Nitromifene

Cat. No.: B1679004
CAS No.: 10448-84-7
M. Wt: 444.5 g/mol
InChI Key: MFKMXUFMHOCZHP-CYYJNZCTSA-N
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Description

Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) that is chemically related to triphenylethylenes like tamoxifen. It was developed but never marketed. This compound is known for its antiestrogenic activity and is a mixture of (E)- and (Z)-isomers . The compound has been studied for its potential in treating estrogen receptor-positive conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitromifene involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene.

    Cyclization: The nitropropene undergoes cyclization with phenol in the presence of a base to form the triphenylethylene core.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, controlled temperatures, and pressures to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a selective estrogen receptor modulator, it is used in research to understand estrogen receptor interactions and to develop new SERMs.

    Biology: It is used to study the effects of estrogen receptor modulation on cellular processes.

    Medicine: Although not marketed, Nitromifene has been investigated for its potential in treating estrogen receptor-positive breast cancer and other estrogen-related conditions.

Mechanism of Action

Nitromifene exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antagonistic activity is due to its ability to dissociate from the estrogen receptor much faster than estradiol, leading to a reduction in estrogen-mediated cellular responses . The molecular targets include estrogen receptors in various tissues, and the pathways involved are those related to estrogen signaling.

Comparison with Similar Compounds

    Tamoxifen: Another triphenylethylene SERM, widely used in the treatment of estrogen receptor-positive breast cancer.

    Nafoxidine: An early SERM with similar antiestrogenic activity.

    Clomifene: Used in the treatment of infertility, it also shares a similar mechanism of action.

Uniqueness of Nitromifene: this compound is unique in its rapid dissociation from the estrogen receptor compared to other SERMs, which may contribute to its distinct pharmacological profile . This property makes it a valuable compound for research into estrogen receptor dynamics and the development of new therapeutic agents.

Properties

CAS No.

10448-84-7

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26+

InChI Key

MFKMXUFMHOCZHP-CYYJNZCTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4

Appearance

Solid powder

52235-18-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5863-35-4 ((1:1)-citrate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI 628
CI-628
CI628
CN-55,945-27
CN-55945-27
Nitromifene
Nitromifene Citrate
Nitromifene Citrate (1:1)
Nitromifene, (E)-Isomer
Nitromifene, (Z)-Isomer
Nitromiphene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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